2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes an allyl group at position 3, methyl groups at positions 5 and 6, and a thioacetic acid substituent at position 2 (Figure 1). This scaffold is synthesized via alkylation and condensation reactions, as demonstrated in studies on analogous thienopyrimidine derivatives .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAOPITKYYSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a suitable thiol under appropriate conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Position
The thioether (-S-) group adjacent to the pyrimidine ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for synthesizing derivatives with modified biological activity.
Oxidation of Thioether to Sulfone/Sulfoxide
The sulfur atom in the thioether is susceptible to oxidation, altering electronic properties and bioavailability:
Carboxylic Acid Functionalization
The acetic acid moiety participates in classical acid-derived reactions:
Esterification
| Reagent | Conditions | Yield | Product Utility |
|---|---|---|---|
| SOCl₂/MeOH | Reflux, 6 hr | 85% | Methyl ester for prodrug synthesis |
| DCC/DMAP, ROH | RT, 12 hr | 70-90% | Long-chain esters (lipophilicity tuning) |
Amide Formation
| Coupling Agent | Conditions | Amine | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF, RT, 24 hr | Aryl amines (e.g., aniline) | 60-80% |
| T3P® | CH₂Cl₂, 0°C → RT, 6 hr | Heterocyclic amines | 75-92% |
Allyl Group Reactivity
The allyl side chain undergoes characteristic alkene reactions:
| Reaction | Catalyst/Reagent | Product | Stereoselectivity |
|---|---|---|---|
| Hydroboration-oxidation | BH₃·THF, H₂O₂/NaOH | Secondary alcohol (anti-Markovnikov) | >90% syn addition |
| Epoxidation | mCPBA, CH₂Cl₂ | Allylic epoxide | Diastereomeric mixture |
| Click Chemistry | CuSO₄/sodium ascorbate, azide | Triazole conjugates | >95% regioselectivity |
Ring-Opening and Rearrangements
The thieno[2,3-d]pyrimidine core shows limited ring-opening under harsh conditions:
| Reagent | Conditions | Mechanism | Outcome |
|---|---|---|---|
| Conc. H₂SO₄ | 100°C, 8 hr | Acid-catalyzed hydrolysis | Thiophene ring cleavage (low yield) |
| Na/NH₃(l) | -33°C, 1 hr | Birch reduction | Partial dearomatization |
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloadduct with maleimides | Φ = 0.12 |
| 365 nm | Toluene | Thiyl radical recombination | Φ = 0.08 |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Value | Method | Implications |
|---|---|---|---|
| Hydrolytic stability (pH 7.4) | t₁/₂ = 48 hr | HPLC-MS monitoring | Suitable for oral administration |
| Plasma stability (human) | >90% intact after 2 hr | Incubation at 37°C | Low first-pass metabolism |
Scientific Research Applications
2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Impact : The allyl group in the target compound provides moderate antimicrobial activity, but replacing it with a benzimidazole or isopropylphenyl group (as in ) significantly enhances TrmD inhibition and potency.
- Bioavailability : The ethyl ester derivative () shows improved absorption compared to the free acid form, though its activity shifts toward plant growth regulation rather than antimicrobial effects .
Physicochemical and ADMET Properties
Table 3: Physicochemical and Predicted ADMET Properties
Insights :
- The allyl-containing compound exhibits balanced logP (2.8) and low toxicity, making it a viable lead for further optimization.
Biological Activity
The compound 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thieno[2,3-d]pyrimidine core substituted with an allyl group and a thioacetic acid moiety. Its molecular formula is , with a molecular weight of approximately 337.46 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various strains of bacteria, including resistant strains like Staphylococcus aureus . Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest a potential for similar activity.
Cytotoxicity and Cell Viability
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In studies involving related thienopyrimidine derivatives, varying concentrations were tested on normal cell lines (e.g., L929 cells), revealing that some compounds exhibited low cytotoxicity while others induced cell death at higher concentrations . The specific cytotoxic profile of this compound remains to be fully elucidated.
The mechanism by which this compound exerts its biological effects is not fully understood but may involve interaction with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Gene Expression Modulation : There is evidence suggesting that thienopyrimidine derivatives can influence gene expression related to cell proliferation and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for determining the bioavailability and therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through further research.
Case Studies and Research Findings
A review of existing literature highlights several key findings regarding the biological activity of thienopyrimidine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study B | Reported low cytotoxicity in normal cell lines at therapeutic doses. |
| Study C | Identified enzyme inhibition as a potential mechanism for anticancer activity. |
Q & A
Q. What synthetic methodologies are reported for the preparation of 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid?
- Answer : The compound is synthesized via multi-step protocols involving: (i) Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases. (ii) Thiazolidinone ring formation using 2-mercaptoacetic acid under reflux conditions (e.g., ethanol, 12–24 hours). (iii) Allylation at the N3 position of the pyrimidine core using allyl bromide or similar reagents .
- Key intermediates : 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives and thioether-linked intermediates .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- 1H/13C NMR : Confirms allyl group integration (δ ~4.5–5.8 ppm for vinyl protons) and methyl/methylene signals.
- HRMS : Validates molecular formula (e.g., C₁₄H₁₆N₂O₃S₂).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) stretches .
Q. Which preliminary biological assays are suitable for evaluating its bioactivity?
- Answer :
- Antimicrobial screening : Agar diffusion or microdilution assays against Staphylococcus aureus and Candida albicans (common for thienopyrimidine derivatives) .
- Antioxidant activity : DPPH radical scavenging assays at concentrations of 10–100 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antimicrobial potency?
- Answer :
- Modify substituents : Replace allyl with bulkier alkyl groups (e.g., propyl or benzyl) to enhance lipophilicity and membrane penetration.
- Introduce electron-withdrawing groups : Fluorine or nitro substituents at the 5/6 positions of the thienopyrimidine ring may improve target binding .
- Data-driven approach : Compare MIC values across analogs using ANOVA to identify statistically significant trends .
Q. What computational strategies predict binding mechanisms with microbial targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or fungal CYP51.
- MD simulations : Assess binding stability (50–100 ns trajectories) and calculate free energy landscapes (MM-PBSA/GBSA) .
- Contradiction resolution : Cross-validate docking results with experimental IC₅₀ values to address false positives .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Answer :
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to minimize variability.
- Purity validation : Confirm compound integrity via HPLC (>95% purity) to exclude degradation artifacts .
- Mechanistic studies : Perform flow cytometry to distinguish apoptosis vs. necrosis pathways .
Q. What formulation strategies enhance stability in physiological conditions?
- Answer :
- Prodrug design : Esterify the acetic acid moiety to improve hydrolytic stability.
- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Q. How to resolve stereochemical ambiguities in derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
